Ceftazidima pentahidratada

Descripción general

Descripción

This compound belongs to a class of chemically complex molecules, often involved in the synthesis of various pharmaceuticals. Its structure contains several functional groups, including amino, thiazolyl, and carboxylate groups, indicative of its potential reactivity and application in chemical transformations.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including acylation, oxidation, and protection of carboxy groups. For example, the synthesis of benzhydryl derivatives from 7-amino cephalosporanic acid demonstrates a complex process involving hydrolysis, protection of amino groups, and esterification to achieve high yields (Deng Fu-li, 2007).

Molecular Structure Analysis

The molecular structure and phase stability of these compounds, including their polymorphic and pseudopolymorphic forms, have been studied through X-ray diffractometry and thermal analysis. For instance, the phase transition and effect of water content on the structure of a closely related compound were examined, highlighting the importance of water molecules in stabilizing certain crystalline forms (K. Ashizawa et al., 1989).

Chemical Reactions and Properties

These compounds often undergo various chemical reactions, including hydrolysis, cyclization, and condensation, to form more complex structures with potential biological activities. The synthesis process often requires precise control of reaction conditions to achieve the desired products.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and hygroscopicity, are crucial for their application and stability. The pseudopolymorphism of a related compound provides insight into its physical stability and the effect of hydration on its crystal form (K. Ashizawa et al., 1989).

Aplicaciones Científicas De Investigación

Medicina clínica

Ceftazidima pentahidratada es ampliamente utilizada en medicina clínica debido a su actividad antibacteriana de amplio espectro. Es particularmente efectiva contra las bacterias gramnegativas, incluida Pseudomonas aeruginosa . Se utiliza para tratar infecciones graves adquiridas en el hospital, infecciones del tracto respiratorio, infecciones del tracto urinario e infecciones de la piel .

Microbiología

En microbiología, this compound se utiliza en pruebas de sensibilidad antimicrobiana para determinar la eficacia de los antibióticos contra bacterias específicas. Esto ayuda a guiar la elección de los antibióticos para el tratamiento .

Fabricación farmacéutica

This compound se utiliza como material de referencia en la fabricación farmacéutica para garantizar el control de calidad durante la producción de antibióticos. Su estabilidad e interacción con otros compuestos son cruciales para el desarrollo de productos farmacéuticos seguros y efectivos .

Biotecnología

La investigación en biotecnología ha explorado las propiedades fisicoquímicas e interacciones de unión al ADN de this compound. Comprender su comportamiento en solución y su interacción con las moléculas biológicas es crucial para el desarrollo de nuevas aplicaciones terapéuticas .

Medicina veterinaria

En medicina veterinaria, this compound se utiliza fuera de etiqueta para tratar infecciones causadas por Pseudomonas aeruginosa y otras bacterias gramnegativas en animales de compañía. A veces se usa en combinación con otros antibióticos cuando se anticipa resistencia .

Aplicaciones ambientales

Si bien no se encontraron aplicaciones ambientales específicas de this compound, su estabilidad en diversas condiciones, como altas temperaturas y exposición al vacío, se estudia para comprender su destino y procesos de transformación ambientales .

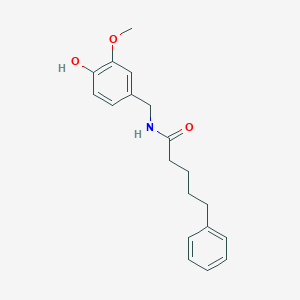

Mecanismo De Acción

Ceftazidime pentahydrate, also known as (6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate, is a third-generation cephalosporin antibiotic with broad-spectrum antibacterial activity .

Target of Action

Ceftazidime primarily targets the “penicillin-binding proteins” (PBPs), a family of enzymes responsible for the synthesis and remodeling of the bacterial cell wall, specifically peptidoglycan .

Mode of Action

As a β-lactam antibiotic, ceftazidime acts as a PBP inhibitor. By inhibiting these essential PBPs, it disrupts the homeostasis of the bacterial cell wall, leading to a loss of cell integrity and ultimately bacterial cell death .

Biochemical Pathways

Ceftazidime disrupts the synthesis of the peptidoglycan layer of bacterial cell walls, which is crucial for maintaining the structural integrity of the bacteria . This disruption in the biochemical pathway leads to the death of the bacteria .

Pharmacokinetics

Ceftazidime exhibits high bioavailability when administered intramuscularly . It has a half-life of 1.6-2 hours and is primarily excreted by the kidneys . The pharmacokinetics of ceftazidime make it effective for treating a variety of bacterial infections .

Result of Action

The primary result of ceftazidime’s action is the death of the bacteria. By inhibiting the PBPs and disrupting the peptidoglycan layer of the bacterial cell wall, ceftazidime causes a loss of cell integrity, leading to bacterial cell death .

Action Environment

The action of ceftazidime can be influenced by various environmental factors. For instance, its efficacy can be reduced in environments with high bacterial load or biofilm presence. Additionally, the presence of β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics, can also impact the efficacy of ceftazidime .

Propiedades

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O7S2.5H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;;;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);5*1H2/b26-13+;;;;;/t14-,18-;;;;;/m1...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVPEQXCMGEDNH-NLYPMKEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78439-06-2 | |

| Record name | Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, hydrate (1:5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.